4-Chloro-5-fluoro-1H-indazol-3-amine
Overview
Description
4-Chloro-5-fluoro-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C7H5ClFN3. It is a derivative of indazole, a bicyclic structure comprising a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
4-Chloro-5-fluoro-1H-indazol-3-amine is a heterocyclic compound that has been used in the synthesis of various biologically active compounds Indazole derivatives, which include this compound, are known to possess a wide range of pharmacological activities .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities .
Biochemical Pathways
It’s worth noting that indazole derivatives have been found to interact with a variety of biochemical pathways, leading to their broad range of pharmacological activities .
Pharmacokinetics
The compound’s solubility and stability, which can impact its bioavailability, are important factors to consider in its pharmacokinetics .
Result of Action
Given the broad range of pharmacological activities associated with indazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-fluoro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines by activating the p53/MDM2 pathway . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of Bcl2 family members, which are proteins involved in regulating apoptosis . This inhibition leads to the activation of pro-apoptotic pathways, resulting in cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. For instance, studies have shown that high doses of this compound can induce toxicity in certain tissues, leading to adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit specific enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and repair . This inhibition can disrupt cellular metabolism and affect cell proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound can influence its potency and duration of action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with proteins involved in apoptosis regulation. The precise localization of this compound can determine its effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5-fluoro-2-nitroaniline with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often involve heating in the presence of a catalyst such as copper acetate in a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce corresponding oxides and amines .
Scientific Research Applications
4-Chloro-5-fluoro-1H-indazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used in chemical biology research to probe biological pathways and identify new drug targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
4-Chloro-5-fluoro-1H-indazol-3-amine can be compared with other similar compounds, such as:
4-Chloro-1H-indazol-3-amine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-1H-indazol-3-amine: Lacks the chlorine atom, which may influence its pharmacokinetic properties and target specificity.
4-Chloro-5-fluoro-2H-indazole: A different tautomeric form that may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-indazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVIOGYLIZMNSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2N)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289717 | |
Record name | 4-Chloro-5-fluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1715913-00-0 | |
Record name | 4-Chloro-5-fluoro-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1715913-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-fluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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